4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide
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Description
4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide is a useful research compound. Its molecular formula is C15H18ClN3O2S and its molecular weight is 339.84. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Studies have demonstrated the use of related thiadiazole derivatives in molecular docking and quantum chemical calculations, offering insights into their potential biological effects and interactions with biological targets. For example, Viji et al. (2020) explored the molecular structure and spectroscopic data of a related compound through DFT calculations, revealing its potential biological effects based on molecular docking results (Viji et al., 2020).
Synthesis and Antimicrobial Activity
The synthesis of thiadiazole derivatives and their antimicrobial properties have been widely studied, indicating the potential of these compounds in developing new antimicrobial agents. Sah et al. (2014) synthesized formazans from a Mannich base of a thiadiazole derivative, showcasing its moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Fungicidal Activity
The fungicidal activity of thiadiazole derivatives against agricultural pathogens has also been documented. Chen et al. (2000) synthesized oxadiazoles (thiadiazoles) with potent fungicidal activity against Rhizoctonia solani, a major disease-causing agent in rice (Chen et al., 2000).
Anticancer Activity
Compounds containing the thiadiazole moiety have been evaluated for their potential anticancer activity. Dawood et al. (2013) synthesized pyrazole-based thiadiazoles and thiazoles as anticancer agents, highlighting the significant activity of some compounds against various cancer cell lines, emphasizing the structural importance of thiadiazole in medicinal chemistry (Dawood et al., 2013).
Corrosion Inhibition
The application of thiadiazole derivatives in corrosion inhibition has been investigated, demonstrating their efficacy in protecting metals in acidic environments. Tebbji et al. (2005) studied the inhibitive action of bipyrazolic isomers against steel corrosion, showcasing high efficiency in hydrochloric acid solutions (Tebbji et al., 2005).
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-10(2)14-18-19-15(22-14)17-13(20)4-3-9-21-12-7-5-11(16)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYWKWYRXAGDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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